![molecular formula C23H19Cl2NO2 B2754027 (E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide CAS No. 477871-14-0](/img/structure/B2754027.png)

(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

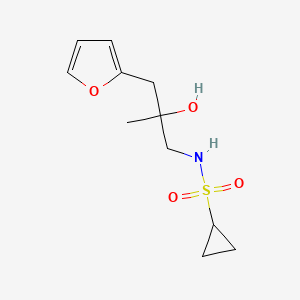

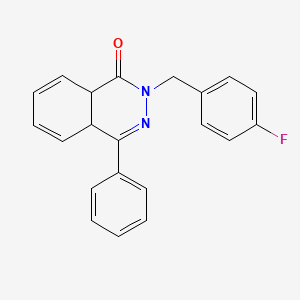

“(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide” is a chemical compound with the molecular formula C23H19Cl2NO2 and a molecular weight of 412.31. It is also known by other synonyms such as “2-Propenamide, 3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-[(3-chlorophenyl)methyl]-” and "(2E)-3-{4-[(3-chlorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide" .

Molecular Structure Analysis

The molecular structure of this compound consists of a propenamide backbone with various substitutions. The 3-position of the propenamide is substituted with a 4-[(3-chlorobenzyl)oxy]phenyl group, and the nitrogen atom is substituted with a 3-chlorobenzyl group .Wissenschaftliche Forschungsanwendungen

π-Electron Delocalization and Tautomeric Equilibria

The study of π-electron delocalization in compounds related to (E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide reveals insights into tautomeric equilibria. Benzoannulated 2-phenacylpyridines, which share structural similarities with the compound , demonstrate the impact of π-electron delocalization on their tautomeric preferences. The presence of strongly electron-donating substituents stabilizes ketimine forms, showcasing the compound's potential in synthesizing materials with tailored electronic properties (Gawinecki et al., 2006).

Photochemical Conversion into Heterocyclics

The photochemical properties of related compounds, such as o-phenylenediamine, which undergo photo-oxidation to produce heterocyclics, highlight the potential of this compound in facilitating the synthesis of complex organic molecules. This suggests applications in developing pharmaceuticals or organic materials with specific photochemical behaviors (Crank & Makin, 1989).

Reactions with α-Cyanoacetamide

The reactivity of phenyl or 4-chlorophenyl-substituted olefins, which are structurally related to this compound, with α-cyanoacetamide in the presence of manganese(III) acetate, leading to the formation of 2-butenamides and 2-buten-4-olides, underscores the compound's potential application in organic synthesis and catalysis (Sato et al., 1987).

Generation and Reactions of Allylic Carbanion Species

Investigations into the generation and reactions of allylic carbanion species from derivatives of this compound with aldehydes and ketones provide insights into new pathways for carbon-carbon bond formation. This has implications for the development of new synthetic methodologies in organic chemistry (Kitaoka et al., 1983).

Eigenschaften

IUPAC Name |

(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-[(3-chlorophenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2NO2/c24-20-5-1-3-18(13-20)15-26-23(27)12-9-17-7-10-22(11-8-17)28-16-19-4-2-6-21(25)14-19/h1-14H,15-16H2,(H,26,27)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXIXAUMOIAHNP-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-hydroxy-2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2753944.png)

![3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)pyridine](/img/structure/B2753948.png)

![6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole](/img/structure/B2753950.png)

![N-[(1-Phenylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2753951.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2753953.png)

![8-(2-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2753954.png)

![5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B2753959.png)

![N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2753964.png)

![[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide](/img/structure/B2753966.png)